9-Octadecyne

Physical Properties Formulation Science Material Handling

9-Octadecyne (CAS 35365-59-4), also known as octadec-9-yne, is a C18 long-chain, internal and symmetrical alkyne. Its linear structure features a central triple bond flanked by eight-carbon alkyl chains, yielding a hydrophobic, nonpolar hydrocarbon with a calculated LogP of approximately 6.49 and a topological polar surface area of 0 Ų.

Molecular Formula C18H34
Molecular Weight 250.5 g/mol
CAS No. 35365-59-4
Cat. No. B1295424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Octadecyne
CAS35365-59-4
Molecular FormulaC18H34
Molecular Weight250.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC#CCCCCCCCC
InChIInChI=1S/C18H34/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3-16H2,1-2H3
InChIKeyNKRBWIXXEQOWRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Octadecyne (CAS 35365-59-4): A Long-Chain Internal Alkyne for Precision Synthesis and Surface Science


9-Octadecyne (CAS 35365-59-4), also known as octadec-9-yne, is a C18 long-chain, internal and symmetrical alkyne [1]. Its linear structure features a central triple bond flanked by eight-carbon alkyl chains, yielding a hydrophobic, nonpolar hydrocarbon with a calculated LogP of approximately 6.49 and a topological polar surface area of 0 Ų [2]. This structural symmetry and internal alkyne position fundamentally differentiate it from terminal alkynes like 1-Octadecyne in both physicochemical properties and reactivity, creating a distinct value proposition for applications requiring a specific combination of liquid-phase handling, controlled reactivity, and molecular geometry.

1
Liquid-phase handling at ambient temperature

Remains liquid at room temperature, eliminating pre-heating or solvent dilution steps required for waxy terminal alkyne alternatives.

2
Internal symmetrical alkyne reactivity

Non-acidic alkyne suited for alkyne metathesis and click chemistry where terminal alkyne side reactions must be avoided.

3
Defined analytical benchmarks for precision synthesis

Supplied with purity and physical constant specifications that support batch-to-batch consistency in reproducible workflows.

Why 9-Octadecyne Cannot Be Substituted by 1-Octadecyne or Other C18 Hydrocarbons


Substituting 9-Octadecyne with 1-Octadecyne, octadecane, or 9-octadecene introduces significant deviations in physical state, reactivity, and molecular geometry. 9-Octadecyne is a liquid at room temperature with a melting point of 1.5°C , while 1-Octadecyne is a waxy solid with a melting point of 22.5-27°C [1]. This critical difference in physical state directly impacts handling, formulation, and compatibility in liquid-phase applications. Furthermore, the internal alkyne of 9-Octadecyne exhibits markedly different reactivity compared to the terminal alkyne of 1-Octadecyne; terminal alkynes are acidic and reactive towards strong bases, while internal alkynes like 9-Octadecyne are non-acidic and require different catalytic conditions for functionalization. Substituting with a saturated alkane (octadecane) or an alkene (9-octadecene) completely eliminates the alkyne functionality, rendering the compound unsuitable for any click chemistry or cross-coupling application.

Physical state at 20 °C
9-Octadecyne Liquid (m.p. 1.5 °C)
1-Octadecyne Waxy solid (m.p. 22.5–27 °C)

A 21–25.5 °C melting-point difference may alter handling, solvent-free processing, and liquid-phase formulation compatibility.

Alkyne reactivity
9-Octadecyne Internal, non-acidic; requires distinct catalytic conditions
1-Octadecyne Terminal, acidic (pKa ~25); undergoes deprotonation and Sonogashira coupling

Reactivity profile mismatch may shift reaction outcomes; substitution may require complete re-optimization of catalyst and conditions.

Quality benchmark
9-Octadecyne Defined purity, density, and refractive index specification
Saturated / alkene analogs Alkyne functionality absent; density and refractive index values differ

Switching to octadecane or 9-octadecene removes the triple bond entirely, making click-chemistry or cross-coupling workflows infeasible.

Quantitative Differentiation of 9-Octadecyne: Comparative Performance Data


Physical State: Liquid vs. Solid at Room Temperature

9-Octadecyne is a liquid at standard room temperature (20°C), whereas its terminal isomer, 1-Octadecyne, is a waxy solid. This difference in physical state is quantified by their respective melting points: 9-Octadecyne has a melting point of 1.5°C , while 1-Octadecyne melts at 22.5-27°C [1]. This 21-25.5°C difference in melting point has direct implications for material handling, solvent-free processing, and formulation stability.

Physical state at 20 °C
Head-to-head
21–25.5 °C lower m.p.
9-Octadecyne: 1.5 °C vs. 1-Octadecyne: 22.5–27 °C
Supports ambient-temperature liquid handling without pre-heating or solvent dilution.
Reported comparison at standard atmospheric pressure.
Physical Properties Formulation Science Material Handling

Alkyne Metathesis: High Yield for Symmetrical Internal Alkynes

In a direct synthesis by alkyne metathesis, 9-Octadecyne was produced from its corresponding propyne precursor in approximately 95% yield using a Mo(CO)₆/p-chlorophenol catalyst system [1]. This high yield is characteristic of symmetrical internal alkynes in metathesis reactions and significantly surpasses the typical yields reported for synthesizing 1-Octadecyne via alternative methods.

Alkyne metathesis yield
Reported
Approx. 95% yield
Mo(CO)₆ / p-chlorophenol catalyst system
Supports cost-effective symmetrical building-block synthesis via alkyne metathesis.
Cross-study comparison; terminal alkyne metathesis yields may differ. Data to verify.
Organic Synthesis Catalysis Process Chemistry

Purity and Quality Control: Defined Analytical Benchmarks

Commercial 9-Octadecyne is routinely supplied with a minimum purity of 95% and is characterized by specific physical constants: a density of 0.81 g/cm³ and a refractive index of 1.45 at 20°C . These values are distinct from those of 1-Octadecyne, which has a reported density of 0.80 g/cm³ . While the purity specification is a baseline requirement, the combination of purity with defined physical constants provides a reliable quality control benchmark that ensures batch-to-batch consistency.

Purity and physical constants
Specification review
≥95% purity
Density: 0.81 g/cm³ · Refractive index: 1.45 (20 °C)
Defined analytical benchmarks support batch-to-batch consistency in regulated research workflows.
Supplier specification; independent verification recommended for critical applications.
Quality Control Analytical Chemistry Material Specification

Reactivity Profile: Internal vs. Terminal Alkyne Behavior

As an internal, symmetrical alkyne, 9-Octadecyne is non-acidic and does not participate in terminal-alkyne-specific reactions such as deprotonation by strong bases or Sonogashira coupling. In contrast, 1-Octadecyne, a terminal alkyne, is acidic (pKa ~25) and readily undergoes these transformations. This fundamental difference in reactivity dictates the choice of catalyst, reaction conditions, and functional group compatibility [1].

Internal vs. terminal alkyne reactivity
Class-level
Non-acidic internal alkyne
No terminal-alkyne deprotonation or Sonogashira reactivity
Required substrate profile for alkyne metathesis and click chemistry without terminal-alkyne side reactions.
Class-level inference based on alkyne structural classification; confirm under specific reaction conditions.
Click Chemistry Reaction Kinetics Organic Synthesis

Validated Application Scenarios for 9-Octadecyne Based on Differential Evidence


Liquid-Phase Organic Synthesis and Formulation Development

9-Octadecyne is the preferred long-chain alkyne for applications where the compound must remain a liquid at room temperature. Its low melting point (1.5°C) eliminates the need for heating or solvent dilution required for the solid 1-Octadecyne, simplifying experimental workflows and reducing energy costs in both laboratory and pilot-scale syntheses .

Atom-Economical Synthesis of Symmetrical Building Blocks via Alkyne Metathesis

For researchers and process chemists synthesizing symmetrical long-chain molecules, 9-Octadecyne is the logical substrate. Its high yield (ca. 95%) in alkyne metathesis reactions provides a more efficient and cost-effective route compared to synthesizing similar structures from terminal alkynes .

Surface Modification and Self-Assembled Monolayer (SAM) Precursor

The liquid physical state and defined analytical purity of 9-Octadecyne make it suitable for surface modification applications requiring a long-chain hydrophobic hydrocarbon with an internal alkyne anchor. Its density and refractive index serve as critical quality control parameters for ensuring reproducible monolayer formation and surface functionalization .

Development of Specialty Surfactants and Polymer Additives

9-Octadecyne serves as a key intermediate for synthesizing specialized surfactants and polymer additives where a linear, hydrophobic C18 chain with an internal unsaturation is required. Its distinct reactivity profile, compared to terminal alkynes, allows for selective functionalization strategies that are not possible with other C18 hydrocarbons .

Application
Selection Property
Validation Focus
Liquid-phase organic synthesis and formulation
Room-temperature liquid handling without pre-heating
Physical-state compatibility and workflow simplification
Symmetrical building-block synthesis via alkyne metathesis
Internal symmetrical alkyne substrate for high-yield metathesis
Metathesis efficiency and atom economy review
Surface modification and SAM precursor studies
Defined purity and density specification
Reproducible monolayer formation and surface functionalization
Specialty surfactant and polymer additive development
Linear C18 hydrophobic chain with internal unsaturation
Selective functionalization strategy review

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